molecular formula C20H26N4O6 B10999517 2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide

2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B10999517
M. Wt: 418.4 g/mol
InChI Key: DYSYHXFDSKVAHC-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, an imidazolidinone ring, and a morpholinopropyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with glyoxal or a similar aldehyde.

    Coupling Reactions: The benzodioxole and imidazolidinone intermediates are then coupled using a suitable linker, such as an acyl chloride or an ester, under basic conditions.

    Introduction of the Morpholinopropyl Group: The final step involves the reaction of the coupled intermediate with morpholine and a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidines.

    Substitution: The morpholinopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Imidazolidines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and protein-ligand binding.

    Medicine: Potential use as a drug candidate for various therapeutic applications, including anticancer and antiviral research.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the target protein, while the imidazolidinone ring and morpholinopropyl group may form hydrogen bonds and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(3-morpholinopropyl)acetamide is unique due to its combination of a benzodioxole moiety, an imidazolidinone ring, and a morpholinopropyl group

Properties

Molecular Formula

C20H26N4O6

Molecular Weight

418.4 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C20H26N4O6/c25-18(21-4-1-5-23-6-8-28-9-7-23)11-15-19(26)24(20(27)22-15)12-14-2-3-16-17(10-14)30-13-29-16/h2-3,10,15H,1,4-9,11-13H2,(H,21,25)(H,22,27)

InChI Key

DYSYHXFDSKVAHC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CC2C(=O)N(C(=O)N2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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